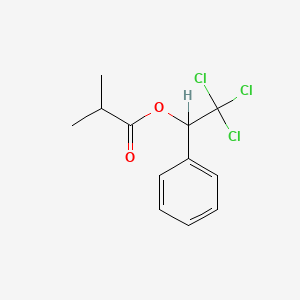

2,2,2-Trichloro-1-phenylethyl isobutyrate

Description

Overview of Halogenated Organic Esters and their Chemical Significance

Halogenated organic esters are a class of organic compounds that incorporate both an ester functional group and one or more halogen atoms. The presence of halogens such as chlorine, bromine, fluorine, or iodine imparts unique chemical and physical properties to these molecules that are not observed in their non-halogenated counterparts. The high electronegativity and atomic size of halogens can significantly influence the electronic environment and steric profile of a molecule, thereby affecting its reactivity, stability, and intermolecular interactions.

In the context of academic and industrial research, the significance of halogenated organic compounds is vast. They are pivotal as versatile building blocks in organic synthesis, largely due to the carbon-halogen bond's ability to participate in a wide array of transformations, including nucleophilic substitution, elimination, and various metal-catalyzed cross-coupling reactions. researchgate.net This reactivity allows for the construction of complex molecular architectures. Furthermore, halogenation is a key strategy in the design of functional materials, such as organic semiconductors, where the introduction of halogens can modulate energy levels and influence molecular packing. researchgate.net The directional, noncovalent interaction known as halogen bonding has also emerged as a powerful tool in supramolecular chemistry and organocatalysis. acs.org Due to their stability and specific properties, many halogenated organic compounds find applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net

Structural Features and Stereochemical Considerations of 2,2,2-Trichloro-1-phenylethyl Isobutyrate

2,2,2-Trichloro-1-phenylethyl isobutyrate is a distinct molecule within the family of halogenated organic esters. Its structure is derived from the esterification of 2,2,2-trichloro-1-phenylethanol (B1294914) with isobutyric acid. The key structural components define its chemical character.

Phenyl Group (-C₆H₅): The aromatic phenyl ring contributes to the molecule's rigidity and provides a site for potential pi-stacking interactions.

Isobutyrate Ester Group: This functional group defines the compound as an ester and influences its solubility and susceptibility to hydrolysis.

Chiral Center: The carbon atom bonded to the phenyl group, the trichloromethyl group, the ester oxygen, and a hydrogen atom is a stereocenter. Consequently, 2,2,2-trichloro-1-phenylethyl isobutyrate is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2,2,2-trichloro-1-phenylethyl isobutyrate and (S)-2,2,2-trichloro-1-phenylethyl isobutyrate.

The stereochemistry of this compound is a critical consideration. The specific spatial arrangement of the groups around the chiral center can dictate its interaction with other chiral molecules, a fundamental principle in asymmetric synthesis and chiral recognition. The synthesis of a single, pure enantiomer (enantioselective synthesis) is a common objective in modern organic chemistry for such compounds.

Table 1: Predicted Physicochemical Properties of 2,2,2-Trichloro-1-phenylethyl Isobutyrate Note: The following data is based on computational predictions as extensive experimental data for this specific compound is not readily available in the literature. For comparison, data for the closely related analogue, 2,2,2-Trichloro-1-phenylethyl acetate (B1210297) (CAS 90-17-5), is included.

| Property | Predicted Value (Isobutyrate) | Experimental Value (Acetate Analogue) |

| Molecular Formula | C₁₂H₁₃Cl₃O₂ | C₁₀H₉Cl₃O₂ |

| Molecular Weight | 295.59 g/mol | 267.53 g/mol |

| Boiling Point | ~300-320 °C (estimated) | 282 °C chemdad.comjnfuturechemical.com |

| Melting Point | Not available | 86-89 °C chemdad.comjnfuturechemical.com |

| LogP (octanol/water) | ~4.0 (estimated) | 3.535 chemdad.com |

Position of 2,2,2-Trichloro-1-phenylethyl Isobutyrate within Contemporary Organic Chemistry

While its close analogue, 2,2,2-trichloro-1-phenylethyl acetate, is known for its use as a fragrance fixative, the academic research focus on 2,2,2-trichloro-1-phenylethyl isobutyrate itself appears to be limited. chemdad.commedchemexpress.com However, its structure positions it as a potentially valuable model compound for fundamental studies in several areas of contemporary organic chemistry.

The primary academic interest in a compound like this lies in the field of physical organic chemistry and stereoselective synthesis. It can serve as a substrate for:

Mechanistic Studies: Investigating the kinetics and mechanisms of ester hydrolysis, where the steric hindrance and strong inductive effect of the trichloromethyl group can provide insights into reaction transition states.

Asymmetric Synthesis: The chiral alcohol precursor, 2,2,2-trichloro-1-phenylethanol, is a useful building block. orgsyn.orgnist.gov The synthesis and reactions of its ester derivatives, like the isobutyrate, could be explored in the context of developing new stereoselective transformations or as a substrate to test the efficacy of new chiral catalysts.

Conformational Analysis: The interplay between the bulky trichloromethyl, phenyl, and isobutyrate groups makes it an interesting candidate for studies of preferred molecular conformations and the impact of non-covalent interactions on molecular shape.

Structure

3D Structure

Properties

CAS No. |

72929-02-3 |

|---|---|

Molecular Formula |

C12H13Cl3O2 |

Molecular Weight |

295.6 g/mol |

IUPAC Name |

(2,2,2-trichloro-1-phenylethyl) 2-methylpropanoate |

InChI |

InChI=1S/C12H13Cl3O2/c1-8(2)11(16)17-10(12(13,14)15)9-6-4-3-5-7-9/h3-8,10H,1-2H3 |

InChI Key |

WPPIDRMGMMPCMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OC(C1=CC=CC=C1)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Routes and Methodologies for 2,2,2 Trichloro 1 Phenylethyl Isobutyrate

Conventional Esterification Techniques

Conventional esterification provides a direct route to 2,2,2-Trichloro-1-phenylethyl isobutyrate, typically by reacting the corresponding alcohol with isobutyric acid or its more reactive derivatives.

Synthesis from 2,2,2-Trichloro-1-phenylethanol (B1294914) and Isobutyric Acid or its Derivatives

The most straightforward method for the preparation of 2,2,2-Trichloro-1-phenylethyl isobutyrate is the esterification of 2,2,2-Trichloro-1-phenylethanol. This can be achieved by reacting the alcohol with isobutyric acid, or more commonly, with its more reactive derivatives such as isobutyryl chloride or isobutyric anhydride (B1165640). google.com The use of an acid halide like isobutyryl chloride or an anhydride is generally preferred as it leads to a more favorable reaction equilibrium and often proceeds under milder conditions. google.com

The general reaction can be represented as follows:

C₆H₅CH(OH)CCl₃ + (CH₃)₂CHCOOH → C₆H₅CH(OOCCH(CH₃)₂)CCl₃ + H₂O (with Isobutyric Acid)

C₆H₅CH(OH)CCl₃ + (CH₃)₂CHCOCl → C₆H₅CH(OOCCH(CH₃)₂)CCl₃ + HCl (with Isobutyryl Chloride)

C₆H₅CH(OH)CCl₃ + ((CH₃)₂CHCO)₂O → C₆H₅CH(OOCCH(CH₃)₂)CCl₃ + (CH₃)₂CHCOOH (with Isobutyric Anhydride)

The reaction with isobutyryl chloride or isobutyric anhydride is often carried out in the presence of a base to neutralize the hydrogen chloride or isobutyric acid byproduct, respectively, which can drive the reaction to completion.

Optimization of Reaction Conditions and Catalytic Systems in Esterification

The efficiency of the esterification process is highly dependent on the optimization of various reaction parameters, including temperature, catalyst, solvent, and reaction time.

Catalytic Systems: A range of catalysts can be employed to facilitate this esterification. Known Lewis acids, such as metal halides like aluminum chloride, aluminum bromide, antimony pentachloride, iron(III) chloride, and tin(IV) chloride, are effective catalysts for this type of reaction. google.com Brønsted acids like sulfuric acid can also be used in catalytic amounts, particularly when reacting with an acid anhydride or acid chloride. google.com For the esterification of the related 2,2,2-Trichloro-1-phenylethyl acetate (B1210297), a solid superacid catalyst of SO₄²⁻/TiO₂ has been utilized, suggesting its potential applicability for the isobutyrate synthesis as well. chemicalbook.com

Reaction Conditions: The reaction temperature for these esterifications can vary over a wide range, from as low as -70°C to as high as 100°C, with a preferable range often being between -10°C and +25°C. google.com The choice of solvent is also crucial and should be inert to the reactants and catalysts. Suitable solvents include aliphatic and aromatic hydrocarbons (e.g., pentane, cyclohexane, benzene), chlorinated hydrocarbons (e.g., chloroform (B151607), chlorobenzene), and ethers. google.com The molar ratios of the reactants and catalyst are typically optimized to maximize the yield and minimize side reactions. Generally, about 1 mole of the catalyst and 0.8 to 1.2 moles of the acid halide or anhydride are used per mole of the alcohol. google.com

Below is a table summarizing the influence of various parameters on the esterification reaction:

| Parameter | Effect on Reaction | Typical Conditions |

| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. | -10°C to +25°C google.com |

| Catalyst | Increases the reaction rate by activating the carbonyl group of the acid or its derivative. | Lewis acids (e.g., AlCl₃, FeCl₃), Brønsted acids (e.g., H₂SO₄) google.com |

| Solvent | Can influence the solubility of reactants and the reaction pathway. An inert solvent is preferred. | Chlorinated hydrocarbons, aromatic hydrocarbons google.com |

| Reactant Ratio | An excess of one reactant can be used to drive the equilibrium towards the product side. | Near-equimolar amounts or a slight excess of the acylating agent. google.com |

Synthesis via Carbonyl Addition Reactions and Subsequent Transformations

An alternative synthetic strategy involves the initial formation of the key alcohol intermediate, 2,2,2-Trichloro-1-phenylethanol, followed by its conversion to the desired isobutyrate ester.

Formation of 2,2,2-Trichloro-1-phenylethanol from Chloral (B1216628) and Benzene (B151609)/Derivatives

2,2,2-Trichloro-1-phenylethanol is a crucial precursor and can be synthesized via a Friedel-Crafts type reaction between chloral (trichloroacetaldehyde) and benzene or its derivatives. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride. google.com The reaction proceeds through the electrophilic attack of the protonated chloral on the aromatic ring, followed by the formation of a complex alcoholate.

C₆H₆ + Cl₃CCHO --(AlCl₃)--> C₆H₅CH(OH)CCl₃

This method allows for the synthesis of the alcohol intermediate, which can then be esterified in a subsequent step. The reaction can be carried out in an excess of the aromatic hydrocarbon, which can also serve as the solvent. google.com

Derivatization of 2,2,2-Trichloro-1-phenylethanol to Isobutyrate

Once 2,2,2-Trichloro-1-phenylethanol is obtained, it can be converted to 2,2,2-Trichloro-1-phenylethyl isobutyrate using the esterification methods described in section 2.1.1. This two-step approach, involving the synthesis of the alcohol followed by its esterification, offers a versatile route to the target compound. A significant advantage of this approach is the possibility of performing it as a "one-pot" reaction without the need to isolate the intermediate alcohol. google.com This involves the in-situ formation of the complex alcoholate from chloral and benzene, which is then directly reacted with an acid halide or anhydride to yield the final ester. google.com

Advanced Synthetic Strategies

While conventional methods are effective, research into more advanced synthetic strategies aims to improve efficiency, selectivity, and environmental friendliness. For sterically hindered esters like 2,2,2-Trichloro-1-phenylethyl isobutyrate, enzymatic catalysis and flow chemistry represent promising alternatives. Although specific applications of these advanced methods to the target molecule are not extensively documented, their general success in synthesizing structurally similar and sterically hindered esters suggests their potential applicability.

Enzymatic synthesis, for instance, offers high selectivity under mild reaction conditions, potentially reducing the formation of byproducts. Lipases are commonly used enzymes for esterification and transesterification reactions and could be employed for the synthesis of 2,2,2-Trichloro-1-phenylethyl isobutyrate.

Flow chemistry, on the other hand, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety. The use of packed-bed reactors with solid-supported catalysts can also simplify product purification and catalyst recycling. These modern approaches could offer significant advantages over traditional batch processes for the industrial-scale production of 2,2,2-Trichloro-1-phenylethyl isobutyrate.

Chemo- and Regioselective Preparations

The preparation of 2,2,2-trichloro-1-phenylethyl isobutyrate can be logically extrapolated from the well-established synthesis of its acetate analog, 2,2,2-trichloro-1-phenylethyl acetate. The fundamental reaction is a chemo- and regioselective esterification of 2,2,2-trichloro-1-phenylethanol. This alcohol precursor is synthesized from the reaction of benzene and chloral.

The subsequent esterification to form the target isobutyrate would involve the reaction of 2,2,2-trichloro-1-phenylethanol with isobutyric acid or a more reactive derivative such as isobutyryl chloride. The regioselectivity of this reaction is inherently controlled, as the hydroxyl group of the alcohol is the sole site for esterification.

A potential synthetic method, analogous to the preparation of the acetate, would involve the use of a solid superacid catalyst. For instance, a reaction could be conducted in a reaction rectification column packed with a catalyst like SO₄²⁻/TiO₂. chemicalbook.com This method allows for a continuous process where the reactants are fed into the column and the product is collected from the bottom.

Table 1: Proposed Reaction Conditions for the Synthesis of 2,2,2-Trichloro-1-phenylethyl Isobutyrate

| Parameter | Value |

| Reactant 1 | 2,2,2-Trichloro-1-phenylethanol |

| Reactant 2 | Isobutyric Acid |

| Catalyst | SO₄²⁻/TiO₂ solid superacid |

| Temperature | ~ 80 °C |

| Product | 2,2,2-Trichloro-1-phenylethyl isobutyrate |

This data is extrapolated from the synthesis of the analogous acetate compound. chemicalbook.com

Asymmetric Synthesis Approaches to Enantiomerically Enriched 2,2,2-Trichloro-1-phenylethyl Isobutyrate

The synthesis of enantiomerically enriched 2,2,2-trichloro-1-phenylethyl isobutyrate is critically dependent on the stereoselective synthesis of its precursor, 2,2,2-trichloro-1-phenylethanol. A key method for obtaining the chiral alcohol is the Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone, 2,2,2-trichloroacetophenone. orgsyn.org

This asymmetric reduction method has been shown to produce the (R)-enantiomer of 2,2,2-trichloro-1-phenylethanol with high enantiomeric excess. orgsyn.org It is noteworthy that the facial selectivity in this reduction is inverted compared to the asymmetric CBS reduction of acetophenone. orgsyn.org Other enantioselective reduction methods have reportedly failed to provide the desired alcohol with high enantiomeric purity. orgsyn.org

The precursor ketone, 2,2,2-trichloroacetophenone, is not commercially available but can be synthesized by the oxidation of racemic 2,2,2-trichloro-1-phenylethanol. orgsyn.org Modern oxidation methods, such as using pyridinium (B92312) tribromide with a catalytic amount of a modified TEMPO reagent, offer high yields and more environmentally friendly conditions compared to older methods using chromium(VI). orgsyn.org

Once the enantiomerically enriched (R)-2,2,2-trichloro-1-phenylethanol is obtained, it can be esterified with isobutyric acid or isobutyryl chloride to yield the desired enantiomerically enriched (R)-2,2,2-trichloro-1-phenylethyl isobutyrate. This esterification step is not expected to affect the stereocenter.

Table 2: Key Reagents in the Asymmetric Synthesis of the Precursor Alcohol

| Reagent/Compound | Role |

| 2,2,2-Trichloroacetophenone | Ketone precursor |

| Corey-Bakshi-Shibata (CBS) Reagent | Chiral catalyst for asymmetric reduction |

| (R)-2,2,2-Trichloro-1-phenylethanol | Enantiomerically enriched alcohol product |

| Pyridinium tribromide/TEMPO | Reagents for the oxidation of the racemic alcohol to the ketone |

Mechanistic Investigations of Reactions Involving 2,2,2 Trichloro 1 Phenylethyl Isobutyrate

Hydrolysis and Transesterification Mechanisms

The hydrolysis of 2,2,2-Trichloro-1-phenylethyl isobutyrate, the cleavage of the ester bond to yield isobutyric acid and 2,2,2-trichloro-1-phenylethanol (B1294914), can proceed through different mechanisms depending on the reaction conditions, primarily whether it is acid- or base-catalyzed. wikipedia.org

Under basic conditions, the reaction, often termed saponification, typically follows a bimolecular nucleophilic acyl substitution (BAC2) mechanism. This pathway involves the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the isobutyrate group. This leads to the formation of a tetrahedral intermediate.

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.

Leaving Group Departure: This reformation expels the 2,2,2-trichloro-1-phenylethoxide anion as the leaving group.

Under acidic conditions, the hydrolysis is the reverse of the Fischer esterification and is an equilibrium process. wikipedia.orgchemistrysteps.com The most common pathway is the acid-catalyzed acyl cleavage bimolecular (AAC2) mechanism:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Attack: A weak nucleophile, a water molecule, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original alcohol group.

Leaving Group Departure: The protonated alcohol, 2,2,2-trichloro-1-phenylethanol, is a good leaving group and departs, leaving behind a protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated, regenerating the acid catalyst and forming the final isobutyric acid product.

Transesterification , the conversion of one ester to another, follows similar mechanistic principles. wikipedia.orgmasterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide (RO⁻) acts as the nucleophile instead of hydroxide. byjus.com In an acid-catalyzed process, an alcohol molecule (ROH) is the nucleophile that attacks the protonated ester. masterorganicchemistry.com In both hydrolysis and transesterification, the significant steric hindrance from the bulky isobutyrate group and the adjacent phenyl and trichloromethyl groups can slow down the rate of nucleophilic attack at the carbonyl carbon. ucoz.com

Role of the Trichloromethyl Group in Organic Transformations

The trichloromethyl (-CCl₃) group is a powerful electron-withdrawing group that profoundly influences the reactivity of 2,2,2-Trichloro-1-phenylethyl isobutyrate through inductive effects and by participating directly in reactions.

The primary influence of the trichloromethyl group is its strong electron-withdrawing inductive effect. This effect significantly increases the electrophilicity of the adjacent benzylic carbon, making it more susceptible to nucleophilic attack if the ester group were to act as a leaving group.

While the carbon atom of the trichloromethyl group is sterically hindered and generally not a site for nucleophilic attack, the chlorine atoms themselves can exhibit electrophilic character. libretexts.org This phenomenon is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite the C-Cl bond. rsc.orgresearchgate.net This allows the chlorine atoms to act as electrophilic leaving groups in reactions with certain soft nucleophiles, such as sulfur nucleophiles, potentially leading to the reduction of the -CCl₃ group. rsc.orgresearchgate.net

Nucleophilic attack directly on the carbon of the -CCl₃ group is highly unfavorable due to steric hindrance from the three chlorine atoms and the lack of a suitable leaving group that is better than the chloride ions themselves. Instead, nucleophiles will preferentially attack the more accessible and electrophilic carbonyl carbon of the ester group. libretexts.org

Under basic conditions, 2,2,2-Trichloro-1-phenylethyl isobutyrate can undergo elimination reactions. The strong electron-withdrawing nature of the trichloromethyl group acidifies the benzylic proton (the hydrogen on the carbon attached to both the phenyl and -CCl₃ groups). A strong base can abstract this proton, leading to the formation of a carbanion.

This carbanion can then undergo elimination. One possible pathway is the loss of a chloride ion from the trichloromethyl group to form a dichlorostyrene (B3053091) derivative. This type of reaction is a key pathway for related compounds. The hydrolysis of analogous N-(1-aryl-2,2,2-trichloroethyl)arenesulfonamides, for example, occurs selectively at the trichloromethyl group. scispace.com In general, elimination reactions often compete with nucleophilic substitution (hydrolysis), with basic conditions favoring elimination. viu.ca

Radical Pathways in the Chemistry of 2,2,2-Trichloro-1-phenylethyl Isobutyrate

The trichloromethyl group is well-known for its participation in radical reactions. The carbon-chlorine bonds in the -CCl₃ group can undergo homolytic cleavage upon initiation by heat, UV light, or a radical initiator. This cleavage generates a trichloromethyl radical (•CCl₃). researchgate.netresearchgate.net

Once formed, the highly reactive •CCl₃ radical can participate in a variety of radical chain reactions. For instance, it can abstract a hydrogen atom from another molecule to form chloroform (B151607) (CHCl₃) and a new radical. acs.org Alternatively, it can add across a double bond in an alkene, initiating a polymerization or an addition reaction. researchgate.net

Mechanistic studies involving related compounds have shown that the trichloromethyl radical can be generated from precursors like bromotrichloromethane (B165885) (BrCCl₃) under visible light photocatalysis. acs.org This radical is a key intermediate in various synthetic transformations, including hydrotrichloromethylation of alkenes and three-component reactions involving alkenes and quinoxalinones. researchgate.net Therefore, under appropriate conditions, 2,2,2-Trichloro-1-phenylethyl isobutyrate could serve as a source for the trichloromethyl radical, or its ester linkage could be cleaved by radical intermediates generated from other sources.

Comparative Mechanistic Studies with Analogous Halogenated Esters

The reactivity of 2,2,2-Trichloro-1-phenylethyl isobutyrate in reactions like hydrolysis is best understood by comparing it with analogous esters. Key factors influencing reactivity include the nature of the halogen atoms, the stability of the leaving group, and steric effects. nih.govchemrxiv.org

Compared to its non-halogenated analog, phenylethyl isobutyrate, the presence of the trichloromethyl group significantly impacts the hydrolysis rate. The strong electron-withdrawing nature of the -CCl₃ group destabilizes any potential carbocation formation at the benzylic position, making an SN1-type alkyl-oxygen cleavage (AAL1) mechanism highly unfavorable, even though the benzylic position is secondary. Conversely, this inductive effect makes the departing 2,2,2-trichloro-1-phenylethoxide a better leaving group by stabilizing the negative charge on the oxygen atom, which would facilitate BAC2 and AAC2 mechanisms.

When comparing with other halogenated esters, the identity of the halogen is crucial. The rate of hydrolysis in haloalkanes, for instance, is heavily dependent on the carbon-halogen bond enthalpy and the leaving group ability of the halide. youtube.com The order of reactivity is typically C-I > C-Br > C-Cl > C-F. stackexchange.com While this trend applies to direct cleavage of the C-X bond, in the case of the trichloromethyl group, its primary role is electronic. A trifluoromethyl (-CF₃) group, being more electronegative, would exert an even stronger electron-withdrawing effect than the -CCl₃ group, which would likely increase the rate of BAC2 hydrolysis by further stabilizing the alkoxide leaving group.

The following table presents comparative kinetic data for the alkaline hydrolysis of various esters, illustrating the influence of different structural features on reactivity.

| Ester Compound | Alkyl/Aryl Group | Relative Hydrolysis Rate (Qualitative) | Key Influencing Factor |

|---|---|---|---|

| Ethyl Acetate (B1210297) | Ethyl | Baseline | Standard unhindered ester. |

| tert-Butyl Acetate | tert-Butyl | Slower | Significant steric hindrance at the alkyl portion. youtube.com |

| Phenyl Acetate | Phenyl | Faster | Good leaving group (phenoxide) stabilized by resonance. nih.gov |

| 2,2,2-Trifluoroethyl Acetate | 2,2,2-Trifluoroethyl | Faster | Strong electron-withdrawing effect from -CF₃ group stabilizes the leaving alkoxide. rsc.org |

| 2,2,2-Trichloro-1-phenylethyl Isobutyrate | 2,2,2-Trichloro-1-phenylethyl | Complex | Strong electron-withdrawing -CCl₃ group vs. steric hindrance from isobutyrate and phenyl groups. |

Advanced Analytical Techniques for Research and Characterization

Spectroscopic Characterization

Specific high-resolution NMR data, including chemical shifts, coupling constants, and correlations from 2D NMR experiments (COSY, HSQC, HMBC) for 2,2,2-Trichloro-1-phenylethyl isobutyrate, are not available in the surveyed literature. This information would be essential for the unambiguous assignment of proton and carbon signals and the complete structural elucidation of the molecule.

Detailed mass spectrometry analysis, including molecular mass determination through techniques like electrospray ionization (ESI) or electron ionization (EI) and the corresponding fragmentation patterns, has not been publicly documented for 2,2,2-Trichloro-1-phenylethyl isobutyrate. Such data would be critical for confirming the compound's molecular weight and providing insights into its substructures.

Published IR and Raman spectra for 2,2,2-Trichloro-1-phenylethyl isobutyrate, which would identify characteristic vibrational modes of its functional groups (e.g., carbonyl ester stretch, C-Cl stretches), could not be located.

Chromatographic Separation Methods

Specific gas chromatography methods, including details on the column type, temperature programming, and detector used for the purity analysis or quantitative determination of 2,2,2-Trichloro-1-phenylethyl isobutyrate, are not described in the available research.

While HPLC methods have been developed for the similar compound 2,2,2-Trichloro-1-phenylethyl acetate (B1210297), specific conditions for the analytical or preparative separation of 2,2,2-Trichloro-1-phenylethyl isobutyrate, including mobile phase composition, column specifications, and detection parameters, are not available.

Hyphenated Techniques in Structural and Compositional Analysis

Hyphenated analytical techniques, which combine a separation method with a spectroscopic method, are powerful tools for the detailed analysis of chemical compounds within complex mixtures. chemijournal.comnih.gov These integrated systems provide both separation of individual components and their subsequent identification, offering a significant advantage over individual analytical methods. chemijournal.comijpsjournal.com For a compound like 2,2,2-Trichloro-1-phenylethyl isobutyrate, these techniques are indispensable for its characterization and detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier hyphenated technique for the analysis of volatile and semi-volatile compounds. chemijournal.com It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. ijpsjournal.com This makes GC-MS particularly well-suited for identifying specific compounds like 2,2,2-Trichloro-1-phenylethyl isobutyrate, even in intricate matrices such as fragrance formulations or environmental samples. acs.orgscribd.com

In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The components of the mixture are then separated based on their boiling points and affinity for the stationary phase within the column. whitman.edu As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. whitman.edu

While specific experimental mass spectral data for 2,2,2-Trichloro-1-phenylethyl isobutyrate (CAS Number: 72929-02-3) is not widely available in public databases, its fragmentation pattern can be predicted based on the known fragmentation of similar aromatic esters. chemicalbook.comwhitman.eduyoutube.com The molecular structure of 2,2,2-Trichloro-1-phenylethyl isobutyrate would likely lead to characteristic fragmentation patterns under electron ionization (EI).

Predicted Key Fragmentation Pathways for 2,2,2-Trichloro-1-phenylethyl isobutyrate:

| Fragmentation Process | Predicted Fragment Ion | Potential m/z |

| Alpha-cleavage | [C₆H₅CHCO]+ | 105 |

| Alpha-cleavage | [C₄H₇O₂]+ | 87 |

| McLafferty Rearrangement | Rearranged molecular ion | Varies |

| Loss of isobutyric acid | [C₈H₆Cl₃]+ | 203 |

| Loss of trichloromethyl radical | [C₁₂H₁₄O₂]+ | 190 |

It is important to note that the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in characteristic isotopic patterns for any chlorine-containing fragments, aiding in their identification. libretexts.org

Gas Chromatography-Infrared Spectroscopy (GC-IR) and other hyphenated systems

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another valuable hyphenated technique that couples the separation power of gas chromatography with the structural information provided by infrared spectroscopy. optica.org As compounds elute from the GC column, they pass through a light pipe where they are irradiated with infrared light. The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of the chemical bonds within the molecule, providing a unique infrared spectrum. spectroscopyonline.com

Predicted Characteristic Infrared Absorption Bands for 2,2,2-Trichloro-1-phenylethyl isobutyrate:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | 1750-1735 |

| C-O (ester) | Stretch | 1300-1000 |

| C-Cl (trichloromethyl) | Stretch | 800-600 |

| C-H (aromatic) | Stretch | 3100-3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

Other hyphenated systems, such as those combining liquid chromatography with mass spectrometry (LC-MS) or nuclear magnetic resonance spectroscopy (LC-NMR), can also be employed for the analysis of compounds like 2,2,2-Trichloro-1-phenylethyl isobutyrate, particularly if the compound is less volatile or thermally labile. nih.gov These techniques offer complementary information for a comprehensive structural and compositional analysis. acs.org

Theoretical and Computational Chemistry Studies of 2,2,2 Trichloro 1 Phenylethyl Isobutyrate

Electronic Structure and Molecular Geometry Calculations (e.g., DFT, ab initio methods)

The electronic structure and optimized molecular geometry of 2,2,2-Trichloro-1-phenylethyl isobutyrate can be determined using quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations. These approaches provide a foundational understanding of the molecule's stability and reactivity.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. These calculations are computationally more intensive but provide a more accurate description of electron correlation effects, which are significant in a molecule with multiple electronegative atoms like chlorine and oxygen.

Table 1: Predicted Geometrical Parameters for 2,2,2-Trichloro-1-phenylethyl Isobutyrate

| Parameter | Predicted Value (DFT/B3LYP) |

|---|---|

| C-Cl Bond Length | ~1.78 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.35 Å |

| Phenyl C-C Bond Length | ~1.39 Å |

| C-C-Cl Bond Angle | ~109.5° |

| O=C-O Bond Angle | ~123° |

(Note: These are representative values and would require specific calculations for confirmation.)

Conformational Landscapes and Isomeric Stability

The presence of several single bonds in 2,2,2-Trichloro-1-phenylethyl isobutyrate allows for significant conformational flexibility. The rotation around the C-O bond of the ester linkage and the C-C bond connecting the chiral center to the phenyl group are particularly important. A detailed conformational analysis, typically performed by systematically rotating these bonds and calculating the potential energy at each step, can identify the most stable conformers.

The relative energies of different conformers determine their population at a given temperature. The global minimum on the potential energy surface corresponds to the most stable isomer. Steric hindrance between the bulky trichloromethyl group, the phenyl ring, and the isobutyrate group will be a major factor in determining the preferred conformation. It is anticipated that the most stable conformer will adopt a staggered arrangement to minimize these steric clashes.

Energetics and Transition States of Key Reactions

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions. For 2,2,2-Trichloro-1-phenylethyl isobutyrate, key reactions could include its synthesis via esterification or its hydrolysis.

The synthesis of this compound likely involves the reaction of 2,2,2-trichloro-1-phenylethanol (B1294914) with isobutyryl chloride or isobutyric anhydride (B1165640). chemicalbook.com Computational modeling can map out the reaction pathway, identifying the transition state structures and calculating the activation energies. This information provides insight into the reaction kinetics and the conditions required to favor product formation. For example, a computational study on a similar Pd-catalyzed carbamate (B1207046) synthesis demonstrated the feasibility of elucidating reaction pathways and their energetic profiles. mdpi.com

Similarly, the hydrolysis of the ester bond can be modeled to understand its stability. The calculations would involve modeling the approach of a water molecule or a hydroxide (B78521) ion and the subsequent formation of a tetrahedral intermediate, followed by the breaking of the C-O bond.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for the characterization of the molecule.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch of the ester group (around 1735 cm⁻¹), the C-O stretch, and the C-Cl stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals.

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can be used to calculate the energies of potential fragment ions, providing insights into the fragmentation pathways observed in an experimental mass spectrum. The NIST WebBook provides mass spectrometry data for the related compound 2,2,2-Trichloro-1-phenylethanol, which could serve as a reference for potential fragmentation. nist.gov

Quantum Chemical Descriptors for Reactivity Predictions

Quantum chemical descriptors, derived from electronic structure calculations, provide quantitative measures of a molecule's reactivity.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity. The locations of the HOMO and LUMO can predict the sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For 2,2,2-Trichloro-1-phenylethyl isobutyrate, the oxygen atoms of the carbonyl group would be expected to be regions of high negative potential.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a more general understanding of the molecule's reactivity.

Table 2: Predicted Quantum Chemical Descriptors for 2,2,2-Trichloro-1-phenylethyl Isobutyrate

| Descriptor | Predicted Information |

|---|---|

| HOMO Energy | Indicates the electron-donating ability |

| LUMO Energy | Indicates the electron-accepting ability |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity |

| Molecular Electrostatic Potential | Maps regions of electrophilic and nucleophilic susceptibility |

(Note: Specific numerical values require dedicated computational studies.)

Research Applications of 2,2,2 Trichloro 1 Phenylethyl Isobutyrate and Its Chemical Framework

Role as a Model Compound in Fundamental Organic Chemistry Studies

While not as extensively documented as simpler esters, the 2,2,2-trichloro-1-phenylethyl framework serves as a valuable model for investigating complex stereoelectronic effects in organic molecules. The core structure is used to study how a sterically demanding, electron-withdrawing group (the trichloromethyl moiety) influences the reactivity of an adjacent stereocenter and a nearby ester functional group.

Researchers utilize such compounds to probe:

Steric Hindrance: The bulky trichloromethyl group can dictate the direction of nucleophilic attack or influence conformational preferences, providing insights into steric control in reactions.

Inductive Effects: The strong electron-withdrawing nature of the three chlorine atoms significantly impacts the electron density of the rest of the molecule, affecting bond polarities and the reactivity of the benzylic proton and the ester carbonyl.

Non-covalent Interactions: The presence of halogen atoms allows for the study of halogen bonding, a type of non-covalent interaction that can influence crystal packing and molecular recognition. Studies on other halogenated molecules show that halogen substituents can significantly alter intermolecular contacts. acs.org

The parent alcohol, 2,2,2-trichloro-1-phenylethanol (B1294914), is a key precursor and a research subject in its own right, with its synthesis and reactions providing foundational knowledge for the behavior of its ester derivatives. chemdad.comgoogle.com

Utility in the Elucidation of Reaction Mechanisms involving Halogenated Moieties

The 2,2,2-trichloro-1-phenylethyl scaffold is particularly useful for elucidating reaction mechanisms where halogenated groups play a central role. The trichloromethyl group can function as a leaving group or as a critical directing group that influences the stereochemical outcome of a reaction.

A key example is seen in studies of related N-substituted trichloroacetamides, which can be converted to corresponding ureas and carbamates through base-catalyzed condensation, involving the elimination of chloroform (B151607) (CHCl3). nih.govacs.org This highlights a common mechanistic pathway for trichloromethyl-containing compounds.

Furthermore, derivatives of the 2,2,2-trichloro-1-phenylethyl framework have been instrumental in developing and understanding stereoselective reactions. For instance, (R)-2,2,2-trichloro-1-phenylethyl (methylsulfonyl)oxycarbamate, which shares the same core chiral structure, is used as an electrophilic nitrogen reagent in rhodium-catalyzed reactions to achieve stereoselective C-H amination and aziridination. orgsyn.org The trichloromethylphenyl group in this reagent is crucial for controlling the stereoselectivity of the nitrogen transfer, demonstrating its utility in probing complex reaction pathways.

Development of New Synthetic Methodologies Utilizing Trichloro-Substituted Scaffolds

Trichloro-substituted compounds are versatile building blocks in organic synthesis. The development of methods to create and utilize these scaffolds is an active area of research. The synthesis of the core alcohol, 2,2,2-trichloro-1-phenylethanol, can be achieved through methods such as the reaction of benzaldehyde (B42025) with chloroform or the addition of chloral (B1216628) to benzene (B151609). chemdad.com This alcohol serves as a key intermediate that can be esterified to produce a range of esters, including 2,2,2-trichloro-1-phenylethyl isobutyrate.

The broader field has seen the development of various synthetic applications for organic compounds containing trichloromethyl groups. researchgate.net These trichloromethyl carbinols are useful intermediates in a variety of transformations. organic-chemistry.org For example, recent methodologies have focused on the photo-on-demand synthesis of N-substituted trichloroacetamides from tetrachloroethylene, a common industrial solvent. nih.govacs.org This approach converts a simple chlorinated starting material into a valuable synthetic intermediate that can subsequently react with amines and alcohols. nih.govacs.org Such research expands the toolbox available to synthetic chemists for constructing complex molecules from readily available chlorinated feedstocks.

Table 1: Synthetic Precursors and Related Methodologies

| Precursor/Scaffold | Synthetic Reaction | Significance | Reference |

|---|---|---|---|

| 2,2,2-Trichloro-1-phenylethanol | Esterification with isobutyric acid or its derivative | Direct precursor to the target compound. | chemdad.com |

| Benzaldehyde and Chloroform | Base-promoted addition | Fundamental synthesis of the core alcohol scaffold. | chemdad.comorganic-chemistry.org |

| Tetrachloroethylene and Amines | Photochemical oxidation followed by reaction with amine | Modern methodology for creating trichloro-substituted amides from simple feedstocks. | nih.govacs.org |

| Trichloroacetic Acid and Aldehydes | Catalyzed reaction followed by oxidation | Method to form trichloromethyl ketones, related to the core structure. | organic-chemistry.org |

Application in Analytical Method Development for Trace Chemical Analysis

The analysis of halogenated organic compounds like 2,2,2-trichloro-1-phenylethyl isobutyrate requires specialized analytical techniques due to the presence of chlorine atoms. The development of methods for their detection and quantification is essential for quality control and research.

For gas chromatography (GC), several halogen-selective detectors are employed:

Electron Capture Detector (ECD): Highly sensitive to polyhalogenated compounds.

Electrolytic Conductivity Detector (ELCD): Offers superior selectivity for halogenated compounds compared to the ECD. slu.se

Halogen Selective Detector (XSD): Provides high selectivity for chlorine and bromine-containing molecules. slu.se

For liquid chromatography, a reverse-phase high-performance liquid chromatography (HPLC) method has been developed for the analysis of the closely related compound, 2,2,2-trichloro-1-phenylethyl acetate (B1210297). sielc.com This method uses a simple mobile phase of acetonitrile (B52724) and water with an acid modifier, and it is scalable for preparative separations to isolate impurities. sielc.com A similar approach would be directly applicable to the analysis of the isobutyrate ester. For elemental analysis, plasma-based techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used for the sensitive determination of halogens after appropriate sample digestion. researchgate.net

Table 2: Analytical Techniques for Halogenated Esters

| Technique | Detector/Method | Application | Reference |

|---|---|---|---|

| Gas Chromatography (GC) | Electron Capture (ECD), Electrolytic Conductivity (ELCD), Halogen Selective (XSD) | Separation and selective detection of volatile halogenated compounds. | slu.se |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase (e.g., Newcrom R1 column) with UV or MS detection | Separation, quantification, and purification of non-volatile halogenated esters. | sielc.com |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Mass Spectrometer | Highly sensitive trace elemental analysis for chlorine content after sample decomposition. | researchgate.net |

| Ion Chromatography (IC) | Suppressed Conductivity | Determination of halide ions after sample preparation. | researchgate.net |

Studies on the Chemical Transformation and Fate of Halogenated Esters in Controlled Environments

The stability and transformation pathways of halogenated esters are critical to understanding their behavior in various chemical environments. The 2,2,2-trichloro-1-phenylethyl isobutyrate molecule contains two main sites susceptible to chemical transformation: the ester linkage and the trichloromethyl group.

The ester bond is prone to hydrolysis, particularly under basic conditions, which would cleave the molecule into 2,2,2-trichloro-1-phenylethanol and isobutyric acid. This reactivity is noted in related compounds; for example, 2,2,2-trichloro-1-phenylethyl acetate is reported to have unsatisfactory stability in basic environments like those found in some detergents. google.com This susceptibility to hydrolysis is a key transformation pathway studied in controlled laboratory settings to predict the compound's persistence.

The C-Cl bonds of the trichloromethyl group are generally stable but can undergo reactions under specific conditions, such as reductive dehalogenation. The fate of the molecule in controlled environments is therefore dictated by the relative rates of ester hydrolysis versus reactions involving the chlorinated moiety.

Exploration of Structure-Reactivity Relationships in Halogenated Phenylethyl Esters

The study of structure-reactivity relationships in this class of compounds aims to understand how systematic changes in the molecular structure affect chemical behavior. For halogenated phenylethyl esters, the key structural components influencing reactivity are the nature of the halogen substitution, the structure of the ester's acyl group, and the substituents on the phenyl ring.

Effect of the Trichloromethyl Group: As a powerful electron-withdrawing group, it increases the electrophilicity of the ester carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to non-halogenated analogues. It also imparts significant steric bulk.

Effect of the Ester Group: Changing the ester from acetate to propionate (B1217596) to isobutyrate alters the steric environment around the reaction center, which can influence reaction rates and equilibria. While studied in the context of fragrance properties, these variations also provide data on how the acyl group's size impacts molecular stability and interactions. google.com

Effect of the Phenyl Group: The aromatic ring can be substituted with various groups to modulate the electronic properties of the molecule through inductive and resonance effects, thereby fine-tuning the reactivity of the benzylic position and the ester.

The use of a chiral version of the 2,2,2-trichloro-1-phenylethyl scaffold in stereoselective synthesis directly demonstrates a powerful structure-reactivity relationship, where the rigid and well-defined structure of the chiral auxiliary directs the outcome of the reaction. orgsyn.org

Emerging Research Avenues and Future Directions

Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry offer a framework for developing more environmentally benign methods for the synthesis of 2,2,2-trichloro-1-phenylethyl isobutyrate. Traditional syntheses of similar esters often rely on stoichiometric reagents and volatile organic solvents. Future research could focus on catalytic methods that minimize waste and energy consumption.

One promising avenue is the use of solid acid catalysts for the esterification of 2,2,2-trichloro-1-phenylethanol (B1294914) with isobutyric acid or its derivatives. For the related compound, 2,2,2-trichloro-1-phenylethyl acetate (B1210297), a solid superacid catalyst (SO₄²⁻/TiO₂) has been utilized in a reactive rectification column for its synthesis. A similar approach could be adapted for the isobutyrate analogue, potentially offering high conversion rates, ease of catalyst separation, and opportunities for catalyst recycling. The use of biocatalysts, such as immobilized lipases, could also be explored for a highly selective and environmentally friendly esterification process under mild reaction conditions.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms present significant opportunities for the controlled and efficient production of 2,2,2-trichloro-1-phenylethyl isobutyrate. Continuous flow reactors can offer superior heat and mass transfer, enabling better control over reaction parameters and potentially improving yields and purity. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

An automated synthesis setup could integrate the synthesis, work-up, and purification steps into a continuous process. This would not only enhance efficiency and reproducibility but also minimize manual handling of chemicals. The development of such a system would involve optimizing reaction conditions in a flow reactor, followed by the integration of in-line purification techniques like liquid-liquid extraction and crystallization. While automated synthesis has been successfully applied to more complex molecules, its application to the production of fine chemicals like 2,2,2-trichloro-1-phenylethyl isobutyrate could streamline its synthesis for research and potential industrial applications.

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 2,2,2-trichloro-1-phenylethyl isobutyrate, advanced spectroscopic techniques for in-situ monitoring are invaluable. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the concentration of reactants, intermediates, and products in real-time without the need for sampling.

This real-time data allows for precise determination of reaction endpoints, identification of transient species, and optimization of reaction parameters. For instance, in a flow synthesis setup, in-line FTIR or Raman probes could continuously monitor the esterification reaction, providing immediate feedback for process control and optimization. This level of process analytical technology (PAT) is crucial for ensuring consistent product quality and maximizing efficiency in both laboratory-scale research and potential larger-scale production.

Expanding the Scope of Computational Modeling to Complex Systems

Computational modeling, particularly density functional theory (DFT), can provide valuable insights into the synthesis and reactivity of 2,2,2-trichloro-1-phenylethyl isobutyrate. Theoretical calculations can be used to predict the most stable conformations of the molecule, elucidate reaction mechanisms, and calculate spectroscopic properties to aid in experimental characterization.

Furthermore, computational models can be used to design more efficient catalysts for its synthesis by predicting binding energies and activation barriers for different catalytic cycles. As computational power increases, it will become feasible to model more complex systems, such as the interaction of the molecule with solvents or its behavior in multi-component reaction mixtures. This predictive capability can significantly accelerate the research and development process by guiding experimental work and reducing the need for extensive trial-and-error experimentation.

Potential for Derivatization into Novel Chemical Entities with Unique Reactivity Profiles

The structure of 2,2,2-trichloro-1-phenylethyl isobutyrate offers several sites for derivatization, opening up possibilities for the creation of novel chemical entities with unique reactivity profiles. The phenyl group can undergo electrophilic aromatic substitution to introduce a variety of functional groups, thereby modulating the electronic properties and steric hindrance of the molecule.

Q & A

Q. Basic Research Focus

- Ventilation : Use fume hoods to prevent inhalation of vapors (NFPA flammability rating: 2).

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.

- Storage : In airtight containers away from oxidizers (e.g., peroxides) and ignition sources.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

How can researchers address contradictory data on the compound’s role as a biomarker in pathogen-infected samples?

Advanced Research Focus

In fungal-infected plant matrices, ester levels generally decrease, but ethyl isobutyrate (a derivative) increases. To resolve contradictions:

- Multivariate statistical analysis : PCA or PLS-DA to distinguish host-pathogen metabolic interactions.

- Time-course studies : Track dynamic changes in ester profiles post-infection.

- Isotope-labeled feeding experiments : Confirm biosynthetic pathways (e.g., ethanol-isobutyrate esterification under acidic stress) .

What crystallographic techniques elucidate the compound’s structural interactions in coordination polymers?

Q. Advanced Research Focus

- Single-crystal X-ray diffraction (SCXRD) : Resolve bonding geometry around metal centers (e.g., Na/Fe clusters in isobutyrate-linked polymers).

- Thermogravimetric analysis (TGA) : Assess thermal stability of crystalline networks.

- IR spectroscopy : Identify carboxylate stretching frequencies (νasym(COO−) ~1560 cm⁻¹, νsym(COO−) ~1420 cm⁻¹) to confirm bridging modes .

How does the compound’s logP value influence its bioavailability in pharmacological studies?

Basic Research Focus

The calculated logP (5.57) indicates high lipophilicity, necessitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.